molecular formula C16H23N3O6S2 B2796073 methyl (4-(N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)sulfamoyl)phenyl)carbamate CAS No. 2034386-65-5

methyl (4-(N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)sulfamoyl)phenyl)carbamate

Cat. No.: B2796073
CAS No.: 2034386-65-5
M. Wt: 417.5
InChI Key: QTXUPNNKVSSTOU-UHFFFAOYSA-N
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Description

Methyl (4-(N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)sulfamoyl)phenyl)carbamate is a complex organic compound known for its unique chemical structure and diverse applications in various fields such as chemistry, biology, medicine, and industry. The molecule is characterized by its combination of carbamate, sulfonamide, and bicyclic motifs, contributing to its versatility and functional diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)sulfamoyl)phenyl)carbamate typically involves multi-step organic reactions. Common synthetic routes include:

  • Formation of the Azabicyclic Core: : This step often involves cyclization reactions using appropriate precursors under acidic or basic conditions to form the 8-azabicyclo[3.2.1]octane structure.

  • Sulfonylation: : Introduction of the methylsulfonyl group is usually achieved through sulfonylation reactions using methyl sulfonyl chloride in the presence of a base such as pyridine.

  • Carbamate Formation: : The final step involves the reaction of the intermediate product with methyl chloroformate or a similar reagent to introduce the carbamate group, completing the synthesis.

Industrial Production Methods

Industrial production methods for this compound may employ flow chemistry techniques for improved efficiency and scalability. Batch reactors under controlled conditions can ensure the desired yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)sulfamoyl)phenyl)carbamate is known to undergo various chemical reactions, including:

  • Oxidation: : The sulfur atom in the sulfonyl group can undergo oxidation reactions to form sulfoxides or sulfones.

  • Reduction: : The carbamate group can be reduced under strong reducing conditions to yield corresponding amines or alcohols.

  • Substitution: : Nucleophilic substitution reactions can occur at the carbamate or sulfonyl groups, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate or sodium periodate for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often require nucleophiles such as amines or alcohols.

Major Products

Major products formed from these reactions can include sulfoxides, sulfones, amines, and various substituted derivatives, each contributing to the compound's versatility in applications.

Scientific Research Applications

Methyl (4-(N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)sulfamoyl)phenyl)carbamate has a broad spectrum of scientific research applications:

  • Chemistry: : Used as a reagent or intermediate in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential as a biochemical probe due to its unique structural features.

  • Medicine: : Explored for its pharmacological properties, potentially serving as a lead compound in drug discovery.

  • Industry: : Utilized in the development of specialty chemicals and advanced materials due to its reactive functional groups.

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets. The carbamate and sulfonamide groups can engage in hydrogen bonding and electrostatic interactions with proteins or enzymes, altering their activity. The azabicyclic core provides rigidity to the structure, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds include other sulfonamide and carbamate derivatives, such as:

  • Carbofuran: : A widely known carbamate insecticide.

  • Sulfamethoxazole: : A sulfonamide antibiotic.

  • Physostigmine: : An alkaloid with a similar azabicyclic structure used as a cholinesterase inhibitor.

Compared to these compounds, methyl (4-(N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)sulfamoyl)phenyl)carbamate stands out due to its unique combination of functional groups, providing a diverse range of chemical and biological activities.

Properties

IUPAC Name

methyl N-[4-[(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)sulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O6S2/c1-25-16(20)17-11-3-7-15(8-4-11)27(23,24)18-12-9-13-5-6-14(10-12)19(13)26(2,21)22/h3-4,7-8,12-14,18H,5-6,9-10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTXUPNNKVSSTOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CC3CCC(C2)N3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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